molecular formula C5H4FN5 B13094086 2,4-Diamino-6-fluoropyrimidine-5-carbonitrile

2,4-Diamino-6-fluoropyrimidine-5-carbonitrile

Cat. No.: B13094086
M. Wt: 153.12 g/mol
InChI Key: ACRQHYCOVNCLEI-UHFFFAOYSA-N
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Description

2,4-Diamino-6-fluoropyrimidine-5-carbonitrile is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their significant role in biological systems, including DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diamino-6-fluoropyrimidine-5-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,4-diamino-6-fluoropyrimidine with cyanogen bromide can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,4-Diamino-6-fluoropyrimidine-5-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction can lead to different functionalized derivatives .

Scientific Research Applications

2,4-Diamino-6-fluoropyrimidine-5-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Diamino-6-fluoropyrimidine-5-carbonitrile involves its interaction with specific molecular targets in biological systems. The fluorine and amino groups enhance its binding affinity to enzymes and receptors, leading to its biological effects. For instance, it may inhibit certain enzymes involved in DNA synthesis, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    2,4-Diaminopyrimidine: Lacks the fluorine and nitrile groups, resulting in different chemical and biological properties.

    6-Fluoropyrimidine: Contains only the fluorine substituent, leading to distinct reactivity and applications.

    2,4-Diamino-5-cyanopyrimidine: Similar structure but without the fluorine atom.

Uniqueness

The presence of both fluorine and nitrile groups in 2,4-Diamino-6-fluoropyrimidine-5-carbonitrile makes it unique, as these groups significantly influence its chemical reactivity and biological activity. The fluorine atom enhances its stability and lipophilicity, while the nitrile group contributes to its ability to form hydrogen bonds and interact with biological targets .

Properties

Molecular Formula

C5H4FN5

Molecular Weight

153.12 g/mol

IUPAC Name

2,4-diamino-6-fluoropyrimidine-5-carbonitrile

InChI

InChI=1S/C5H4FN5/c6-3-2(1-7)4(8)11-5(9)10-3/h(H4,8,9,10,11)

InChI Key

ACRQHYCOVNCLEI-UHFFFAOYSA-N

Canonical SMILES

C(#N)C1=C(N=C(N=C1F)N)N

Origin of Product

United States

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